4-Tolylphosphine

Description

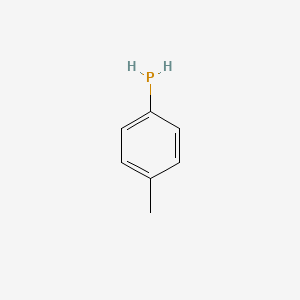

4-Tolylphosphine, also known as Phosphine, (4-methylphenyl)-, is a tertiary phosphine ligand featuring a methyl-substituted phenyl (tolyl) group attached to a phosphorus center. Its molecular formula is C₇H₉P, with a molecular weight of 124.12 g/mol. This compound is structurally characterized by the presence of a bulky aromatic substituent, which influences its electronic and steric properties, making it valuable in coordination chemistry and catalysis. The tolyl group (4-methylphenyl) enhances the ligand’s stability and modulates its reactivity in transition metal complexes, particularly in cross-coupling reactions and hydrogenation processes .

Propriétés

Numéro CAS |

53772-54-6 |

|---|---|

Formule moléculaire |

C7H9P |

Poids moléculaire |

124.12 g/mol |

Nom IUPAC |

(4-methylphenyl)phosphane |

InChI |

InChI=1S/C7H9P/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3 |

Clé InChI |

HUCQPHINKBNKRU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)P |

SMILES canonique |

CC1=CC=C(C=C1)P |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Phosphine Compounds

Phosphine ligands are classified based on their substituents (aryl, alkyl, or heteroaryl) and their electronic/steric profiles. Below, 4-Tolylphosphine is compared to structurally analogous phosphines:

Table 1: Structural and Electronic Comparison of this compound with Analogues

Key Findings :

Steric Effects :

- This compound exhibits lower steric bulk compared to Triphenylphosphine due to the single tolyl group versus three phenyl groups. This makes it more adaptable in reactions requiring moderate ligand size .

- Trimethylphosphine, with minimal steric hindrance, is prone to oxidative degradation, whereas this compound’s aromatic substituent improves air stability .

Electronic Effects :

- The methyl group in this compound provides weak electron-donating effects , enhancing metal-ligand bond strength without oversaturating the metal center. This contrasts with Tri(2-thienyl)phosphine, where sulfur atoms withdraw electron density, stabilizing metals in lower oxidation states .

- Triphenylphosphine’s balanced electron donation is less tunable than this compound, which can be further modified via para-substituents .

Catalytic Performance :

- In Pd-catalyzed cross-coupling, this compound outperforms Trimethylphosphine due to superior stability and comparable activity to Triphenylphosphine, but with reduced catalyst loading requirements .

- Tri(2-thienyl)phosphine excels in Cu-mediated reactions, where its electron-withdrawing nature prevents metal aggregation .

Research and Industrial Relevance

- Coordination Chemistry : this compound forms stable complexes with Pd, Pt, and Ni, often used in catalytic cycles for C–C bond formation. Its moderate steric demand allows for faster substrate insertion compared to bulkier ligands .

- Limitations: Unlike chelating ligands (e.g., BINAP), this compound’s monodentate nature limits enantioselectivity in asymmetric catalysis. Hybrid ligands combining tolyl groups with alkene/amine donors are being explored to address this .

Q & A

Q. Purity Verification :

- ¹H/³¹P NMR : Characteristic peaks (e.g., ³¹P δ ~−20 ppm for P(III) species).

- Elemental Analysis : Match calculated vs. observed C, H, P percentages (±0.3% tolerance).

- GC-MS : Confirm absence of residual solvents or byproducts .

Basic: What safety protocols are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

this compound is pyrophoric and oxidizes rapidly in air. Essential protocols include:

- Inert Atmosphere : Use Schlenk lines or gloveboxes with O₂ levels <1 ppm.

- Quenching : Dilute solutions with degassed solvents (e.g., THF) before exposure to air.

- Storage : Seal in flame-dried glassware under argon.

- Emergency Measures : Sand or dry-chemical extinguishers for fires; avoid water due to reactivity .

Advanced: How can contradictory data on this compound’s ligand efficiency in catalysis be resolved?

Methodological Answer:

Contradictions often arise from variations in reaction conditions or characterization methods. A systematic approach includes:

Data Triangulation : Compare kinetic data (e.g., turnover frequency), spectroscopic evidence (e.g., in-situ ³¹P NMR for ligand stability), and computational modeling (DFT for bond dissociation energies).

Control Experiments : Test ligand performance under identical conditions (solvent, temperature, catalyst loading).

Literature Cross-Validation : Review class-specific trends (e.g., arylphosphines’ steric/electronic profiles) to contextualize results .

Q. Example Table: Ligand Efficiency Comparison

| Study | TOF (h⁻¹) | Reaction Conditions | Characterization Method |

|---|---|---|---|

| A | 120 | THF, 60°C | GC, ³¹P NMR |

| B | 75 | Toluene, 80°C | HPLC, X-ray diffraction |

Note: Discrepancies may stem from solvent polarity effects on transition-state stabilization .

Advanced: What computational strategies are effective for predicting this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine bond lengths (e.g., P–C vs. P–M bonds).

Transition-State Analysis : Use nudged elastic band (NEB) methods to map energy barriers for oxidative addition/reductive elimination steps.

Solvent Effects : Apply COSMO-RS models to simulate polarity impacts on reaction pathways.

Validation : Compare computed activation energies with experimental Arrhenius plots .

Basic: How should researchers design experiments to optimize this compound’s ligand-to-metal ratio in catalysis?

Methodological Answer:

Use a Design of Experiments (DOE) approach:

Variables : Ligand/metal ratio (1:1 to 4:1), temperature (25–100°C), solvent (polar vs. nonpolar).

Response Surface Methodology : Analyze yield/selectivity trade-offs via central composite design.

Statistical Validation : Apply ANOVA to identify significant factors (p <0.05).

Reproducibility : Repeat trials with optimized conditions (e.g., 2:1 ratio in toluene at 60°C) .

Advanced: What analytical techniques are recommended for detecting this compound decomposition products?

Methodological Answer:

Q. Decomposition Pathway Table

| Time (h) | % this compound Remaining | Major Byproduct |

|---|---|---|

| 0 | 100 | None |

| 6 | 85 | Phosphine oxide |

| 12 | 60 | Dimer |

Advanced: How can researchers address inconsistencies in reported crystallographic data for this compound-metal complexes?

Methodological Answer:

Data Reanalysis : Reprocess raw diffraction data (e.g., CIF files) using updated software (e.g., OLEX2 vs. SHELX).

Thermal Parameter Checks : Validate ADPs (anisotropic displacement parameters) for metal-ligand bonds.

Database Cross-Reference : Compare bond metrics with Cambridge Structural Database entries for analogous complexes .

Basic: What are the best practices for citing spectroscopic data of this compound in publications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.